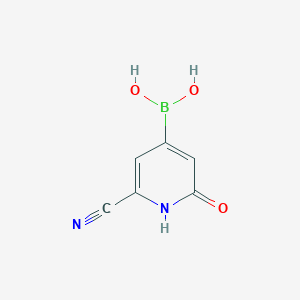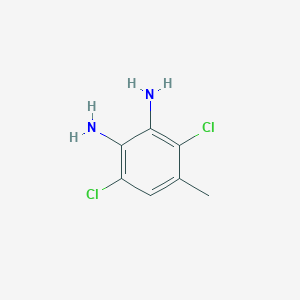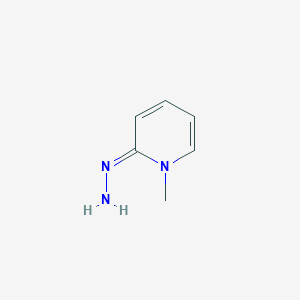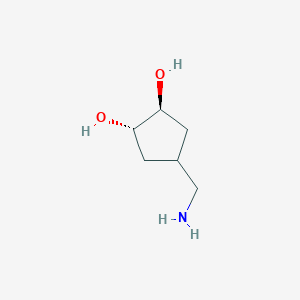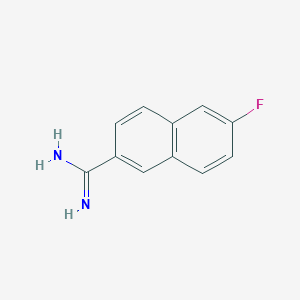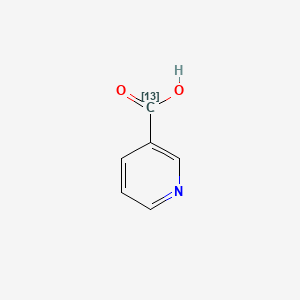
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate is an organic compound that features a four-membered azetidine ring with an iodomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by an iodine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a laboratory scale can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the iodine atom or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the reactivity and stability of azetidine rings in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can react with nucleophiles to form new carbon-nucleophile bonds. The azetidine ring can also undergo ring-opening reactions under certain conditions, leading to the formation of linear or branched products.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 2-(chloromethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate: Similar structure but with a hydroxyl group instead of iodine.
Uniqueness
The uniqueness of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate lies in its reactivity due to the presence of the iodine atom, which is a good leaving group in nucleophilic substitution reactions
Properties
Molecular Formula |
C10H18INO2 |
|---|---|
Molecular Weight |
311.16 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |
InChI Key |
IJSMLEVOVLCHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




